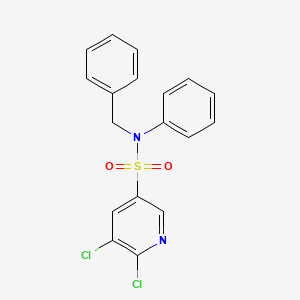

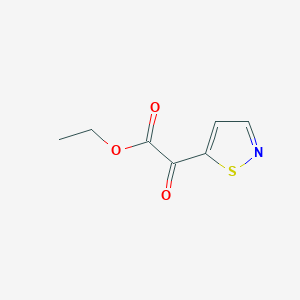

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. FTI-277 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of farnesyltransferase, which is often overexpressed in cancer cells.

Scientific Research Applications

Chemical Synthesis and Modification

Compounds with similar structural features to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide are utilized in chemical synthesis for the modification of heteroaromatic aldehydes. A notable example includes the transformation of furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes into their corresponding N, N'-dimethylimidazolidines. This process, not requiring acid catalysis, highlights a method for the selective protection of aldehydes, enabling subsequent metallation and mild regeneration of the carboxaldehyde functionality (Carpenter & Chadwick, 1985).

Electrochemical Properties

The electrochemical oxidation of related compounds, such as furan-2-carboxylic and thiophene-2-carboxylic acids, has been explored, revealing pathways to synthesize N-(2-furoyloxymethyl)-N-methylformamide and N-(2-thenoyloxymethyl)-N-methylformamide, respectively. These findings underscore the potential for electrochemical methods in the modification and functionalization of furan and thiophene derivatives (Konstantinov, Shelepin, & Koloskova, 1971).

Antimicrobial Activities

Research into compounds structurally similar to this compound has demonstrated potential antimicrobial activities. For instance, certain furan and thiophene carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against drug-resistant strains. These studies highlight the role of such compounds in developing new antimicrobial agents (Siddiqa et al., 2022).

Materials Science Applications

In materials science, derivatives of furan and thiophene have been investigated for their use in dye-sensitized solar cells. Specifically, phenothiazine derivatives incorporating furan as a conjugated linker have shown improved solar energy-to-electricity conversion efficiency. This research points to the application of such compounds in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQXWTZWURBGSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide](/img/structure/B2356603.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

![N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356608.png)

![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)